(4E)-4-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione
(4E)-4-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0874061
InChI:
InChI=1S/C26H23BrN2O5/c1-32-23-17-18(15-21-25(30)28-29(26(21)31)19-9-4-2-5-10-19)16-22(27)24(23)34-14-8-13-33-20-11-6-3-7-12-20/h2-7,9-12,15-17H,8,13-14H2,1H3,(H,28,30)/b21-15+
SMILES:
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC=C4
Molecular Formula:
C26H23BrN2O5
Molecular Weight:
523.4 g/mol
(4E)-4-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione
CAS No.:
Cat. No.: VC0874061
Molecular Formula: C26H23BrN2O5
Molecular Weight: 523.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23BrN2O5 |
|---|---|
| Molecular Weight | 523.4 g/mol |
| IUPAC Name | (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
| Standard InChI | InChI=1S/C26H23BrN2O5/c1-32-23-17-18(15-21-25(30)28-29(26(21)31)19-9-4-2-5-10-19)16-22(27)24(23)34-14-8-13-33-20-11-6-3-7-12-20/h2-7,9-12,15-17H,8,13-14H2,1H3,(H,28,30)/b21-15+ |
| Standard InChI Key | DSNFOOUPLWMXDG-RCCKNPSSSA-N |
| Isomeric SMILES | COC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC=C4 |
| SMILES | COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC=C4 |
| Canonical SMILES | COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator